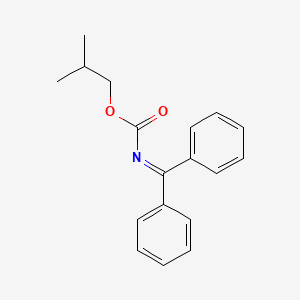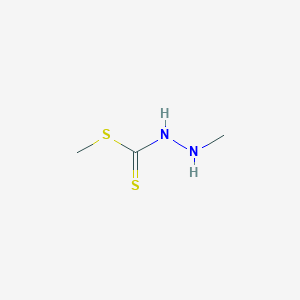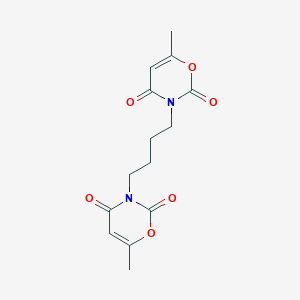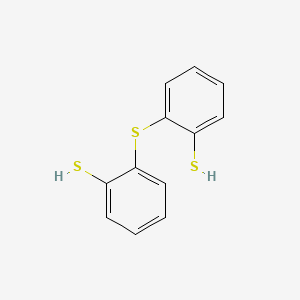
Benzenethiol, thiobis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenethiol, thiobis- (also known as 4,4’-Thiobisbenzenethiol) is an organosulfur compound with the molecular formula C12H10S3. It is a derivative of benzenethiol, where two benzenethiol molecules are linked by a sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenethiol, thiobis- can be synthesized through the reaction of benzenethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, benzenethiol, thiobis- is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often used as an intermediate in the production of dyes and other chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenethiol, thiobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of benzenethiol.
Wissenschaftliche Forschungsanwendungen
Benzenethiol, thiobis- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer and intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of benzenethiol, thiobis- involves its interaction with various molecular targets and pathways. The compound can form disulfide bonds with proteins, affecting their structure and function. It can also undergo redox reactions, influencing cellular oxidative stress levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenethiol: A simpler analog with a single thiol group.
Diphenyl disulfide: Contains two phenyl groups linked by a disulfide bond.
Thiophenol: Another name for benzenethiol, with similar properties.
Uniqueness
Benzenethiol, thiobis- is unique due to its structure, which allows it to form multiple disulfide bonds and undergo various chemical reactions. This makes it a versatile compound with diverse applications in different fields .
Eigenschaften
CAS-Nummer |
174545-71-2 |
|---|---|
Molekularformel |
C12H10S3 |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
2-(2-sulfanylphenyl)sulfanylbenzenethiol |
InChI |
InChI=1S/C12H10S3/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,13-14H |
InChI-Schlüssel |
CNLFWWJPDJEDGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)S)SC2=CC=CC=C2S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


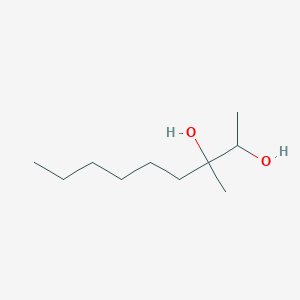
![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14276057.png)
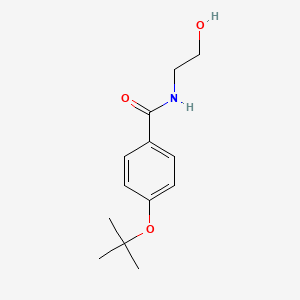
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
